molecular formula C6H12Cl2N2S B3021680 1-(Thiazol-2-yl)propan-1-amine CAS No. 473733-53-8

1-(Thiazol-2-yl)propan-1-amine

Cat. No. B3021680
M. Wt: 215.14
InChI Key: CJGWSBKZSVHWKS-UHFFFAOYSA-N
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Description

“1-(Thiazol-2-yl)propan-1-amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula of this compound is C6H10N2S .


Synthesis Analysis

A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, has been described . The reaction condition and yields involve dry C2H5OH, KSCN, HCl, Reflux, 1–2 h at 60 °C, yield: 80–90%, among other steps .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Thiazol-2-yl)propan-1-amine” include a molecular formula of C6H10N2S and an average mass of 142.222 Da .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Thiazoles have been used in the synthesis of various drugs, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Industrial Applications

Thiazoles have found applications in different industrial fields. They are used in the production of rubber, as vulcanization accelerators . They are also used in the manufacture of dyes, pigments, and photosensitizers .

Chemical Reactions

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride, a compound similar to 1-(Thiazol-2-yl)propan-1-amine, can be used as a catalyst in various chemical reactions.

Potential Drug Candidate

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride, a compound similar to 1-(Thiazol-2-yl)propan-1-amine, can be used as a potential drug candidate for the treatment of various diseases.

Catalyst in Chemical Reactions

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride can also be used as a catalyst in various chemical reactions.

Probe for Biological Systems

This compound can be used as a potential probe for the study of biological systems.

Chemical Synthesis

1-(Thiazol-2-yl)propan-1-amine can be used in the synthesis of other complex organic compounds . The specific methods of synthesis would depend on the target compound.

Biological Probes

Compounds similar to 1-(Thiazol-2-yl)propan-1-amine can be used as probes in biological systems. They can help in understanding the function of various biological processes.

Antibacterial and Antimycobacterial Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .

Anti-inflammatory and Antitumor Activities

These compounds also show anti-inflammatory, antitumor activities .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGZPHYTHVAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Gan, Z Chen, Z Fang, K Guo - J. Adv. Chem, 2008 - core.ac.uk
Concise total syntheses of linear thiazole-containing peptides virenamides A (1) and D (4), isolated from Australian ascidian Diplosoma virens have been accomplished from Boc-L-…
Number of citations: 4 core.ac.uk

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